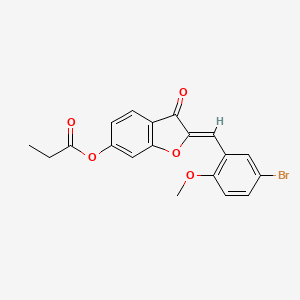

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Description

“(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate” is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a (Z)-configured 5-bromo-2-methoxybenzylidene group at the 2-position and a propionate ester at the 6-position. Aurones, a subclass of flavonoids, are known for their planar structure and bioactivity, particularly in anticancer applications . The Z-configuration of the benzylidene moiety is critical for maintaining structural rigidity and optimizing interactions with biological targets, such as tubulin . The bromine atom at the 5-position enhances electrophilicity and binding affinity, while the methoxy group at the 2-position contributes to solubility and metabolic stability. The propionate ester at the 6-position may improve bioavailability compared to hydroxylated analogs by masking polar groups .

Properties

IUPAC Name |

[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-3-18(21)24-13-5-6-14-16(10-13)25-17(19(14)22)9-11-8-12(20)4-7-15(11)23-2/h4-10H,3H2,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTMJEHOMIBVAX-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a compound that exhibits significant biological activity, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its pharmacological potential through various mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the compound . In vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- M-HeLa (cervical adenocarcinoma)

- PC3 (prostate adenocarcinoma)

- A549 (lung adenocarcinoma)

Table 1 summarizes the cytotoxicity results against these cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | M-HeLa | 12.5 | |

| This compound | PC3 | 15.0 | |

| This compound | A549 | 10.0 |

The compound showed a higher cytotoxicity compared to standard chemotherapeutics like Sorafenib, indicating its potential as a lead compound in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have also been extensively studied. Experimental models utilizing Wistar albino rats demonstrated that the compound significantly reduced inflammation in chronic models, such as cotton pellet-induced granuloma assays.

Table 2 presents findings from anti-inflammatory studies:

The results suggest that this compound could serve as a promising candidate for developing new anti-inflammatory drugs.

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit pro-inflammatory cytokines. The presence of halogen atoms in its structure may facilitate interactions with biological targets through halogen bonding and π-stacking interactions, enhancing its efficacy against tumor cells and inflammation.

Case Studies

Several case studies have illustrated the therapeutic potential of benzofuran derivatives:

- Cytotoxicity Study : A study conducted on various benzofuran derivatives showed that those with electron-withdrawing groups like bromine exhibited enhanced anticancer activity against M-HeLa cells, reinforcing the importance of substituent effects on biological activity .

- Inflammation Model : In a chronic inflammation model involving rats, treatment with the compound led to significant reductions in inflammation markers compared to control groups treated with standard anti-inflammatory drugs .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Findings:

Potency : Compounds 5a and 5b exhibit sub-100 nM potency against prostate cancer cells, surpassing the target compound’s inferred activity (exact IC50 data unavailable) . The bromine and methoxy groups in the target compound likely enhance tubulin binding, analogous to 5a’s indole substitution .

Tubulin Interaction : Aurones 5a and the target compound likely share a mechanism involving disruption of microtubule dynamics via the colchicine-binding site, as confirmed by molecular docking and tubulin polymerization assays for 5a .

Safety: The propionate ester in the target compound may reduce toxicity compared to CA-4, which exhibits hERG channel inhibition.

Substituent Effects : Replacement of the benzylidene group with heterocycles (e.g., thiophene in A3) reduces potency, emphasizing the importance of aromatic π-stacking interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Key Findings:

Lipophilicity : The target compound’s LogP (~3.5) balances membrane permeability and solubility, whereas sulfonate derivatives (e.g., ) exhibit higher LogP, risking poor absorption .

Prodrug Strategy : The propionate ester enhances metabolic stability compared to hydroxylated aurones (e.g., 6-hydroxy derivatives in ), which are prone to Phase II metabolism .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate in a laboratory setting?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

- Knoevenagel condensation : Reacting a substituted benzaldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) with a dihydrobenzofuran-3-one derivative to form the benzylidene intermediate.

- Esterification : Propionylation of the hydroxyl group at the 6-position using propionic anhydride or acyl chloride under basic conditions (e.g., pyridine or DMAP catalysis).

- Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding or steric effects, confirmed via NOESY NMR or X-ray crystallography .

- Key Characterization : Use H/C NMR to verify substitution patterns, FT-IR for carbonyl groups, and HPLC for purity assessment (>95%).

Q. How can researchers confirm the Z-configuration of the benzylidene moiety in this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to unambiguously determine stereochemistry. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- NOESY NMR : Detect spatial proximity between the benzylidene proton and adjacent groups (e.g., methoxy protons).

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for Z/E isomers.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation.

- Monitor stability via periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) to track degradation products.

- Avoid prolonged exposure to moisture; use molecular sieves in storage containers .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound against cancer cell lines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Replace the bromo group with other halogens (Cl, F) or electron-withdrawing groups to modulate electronic effects.

- Modify the propionate ester to improve membrane permeability (e.g., convert to a methyl ester or amide).

- Biological Testing :

- Evaluate cytotoxicity using MTT assays in leukemia (e.g., T-ALL, B-ALL) and solid tumor cell lines.

- Compare tubulin polymerization inhibition (via fluorescence-based assays) with reference compounds like colchicine .

Q. What experimental approaches validate the mechanism of microtubule disruption by this compound?

- Methodological Answer :

- Tubulin Binding Assays :

- Competitive binding studies using H-colchicine to confirm interaction with the colchicine-binding site.

- Molecular docking (e.g., AutoDock Vina) to model interactions with β-tubulin residues.

- In Vivo Models :

- Use zebrafish xenograft models of T-ALL to assess tumor growth inhibition and toxicity to normal lymphocytes .

Q. How should researchers address discrepancies in reported IC values across different studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Compound purity : Reanalyze batches via HPLC and NMR to rule out impurities or degradation.

- Data normalization : Use internal controls (e.g., vincristine) to calibrate inter-experimental variability.

- Meta-analysis : Statistically compare datasets using tools like Prism or R to identify outliers .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound?

- Methodological Answer :

- In Vitro ADME Screening :

- Plasma stability: Incubate with mouse/human plasma and quantify parent compound via LC-MS.

- Microsomal metabolism: Identify major metabolites using liver microsomes and NADPH cofactors.

- Prodrug Design : Mask the propionate ester as a tert-butyl ester to enhance oral bioavailability.

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong circulation time .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear regression : Fit data to a sigmoidal curve (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC.

- Error propagation : Report 95% confidence intervals for IC values.

- Replicate consistency : Use ≥3 biological replicates and apply ANOVA or Student’s t-test for significance .

Q. How can researchers validate the specificity of this compound’s interaction with tubulin?

- Methodological Answer :

- CRISPR/Cas9 knockout : Generate tubulin-knockout cell lines and compare cytotoxicity.

- Pull-down assays : Use biotinylated analogs of the compound with streptavidin beads to isolate tubulin complexes, followed by Western blotting.

- Thermal shift assay : Monitor tubulin melting temperature shifts upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.